molecular formula C22H23N3O6S2 B2659166 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate CAS No. 877651-74-6

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Cat. No.: B2659166
CAS No.: 877651-74-6
M. Wt: 489.56
InChI Key: OAGIIEZEZRQPBV-UHFFFAOYSA-N
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Description

This novel chemical entity, 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate, is a complex hybrid molecule designed for advanced pharmacological research, particularly in the realm of kinase inhibition and anticancer agent development. Its structure integrates a 1,3,4-thiadiazole scaffold—a privileged heterocycle known for its diverse biological activities NCBI: Thiadiazole Pharmacological Significance —linked via a thioether bridge to a 4-pyranone core that is esterified with a 4-methoxybenzoate group. This molecular architecture suggests potential for multi-target engagement. The 1,3,4-thiadiazole moiety is frequently associated with enzyme inhibition, including carbonic anhydrases and receptor tyrosine kinases Journal of Medicinal Chemistry: Thiadiazole as Kinase Inhibitor , while the 4-methoxybenzoate ester can influence the compound's pharmacokinetic properties, such as cellular permeability and metabolic stability. Researchers can utilize this compound as a key intermediate or a lead structure for synthesizing more complex analogs, for probing signal transduction pathways, and for in vitro evaluation of cytotoxic and pro-apoptotic effects against various cancer cell lines. Its primary research value lies in its utility as a tool compound for investigating structure-activity relationships in the design of novel small-molecule therapeutics targeting proliferative diseases.

Properties

IUPAC Name

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S2/c1-4-13(5-2)19(27)23-21-24-25-22(33-21)32-12-16-10-17(26)18(11-30-16)31-20(28)14-6-8-15(29-3)9-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGIIEZEZRQPBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process involving the following general steps:

  • Formation of the Thiadiazole Ring: Reacting 2-ethylbutanoyl chloride with thiosemicarbazide under specific conditions to form the 1,3,4-thiadiazole ring.

  • Thiol Group Introduction: Introducing a thiol group into the thiadiazole ring via a substitution reaction.

  • Pyran Ring Formation: Cyclizing the intermediate product to form the pyran ring by reacting with appropriate aldehydes under acidic conditions.

  • Esterification: Finally, esterifying the resulting compound with 4-methoxybenzoic acid to obtain the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions such as:

  • Catalysts: Use of specific catalysts to increase reaction efficiency.

  • Solvents: Selection of appropriate solvents to ensure high yield and purity.

  • Temperature Control: Maintaining optimal temperatures to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions using agents like lithium aluminum hydride can transform certain functional groups within the molecule.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur, allowing modification of specific molecular sites.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The main products formed from these reactions depend on the conditions and reagents used but can include sulfoxides, sulfones, and modified ester compounds.

Scientific Research Applications

Chemistry

This compound's reactivity and stability make it a valuable intermediate in organic synthesis, enabling the development of more complex molecules.

Biology

In biological research, it can serve as a molecular probe for studying enzyme interactions or as a scaffold for designing bioactive compounds.

Medicine

Potential medicinal applications include:

  • Antimicrobial Agents: Its thiadiazole ring is known for antimicrobial activity.

  • Anti-inflammatory Drugs: The structure may exhibit anti-inflammatory properties.

Industry

Industrially, it could be used in the synthesis of advanced materials or specialty chemicals with specific desired properties.

Mechanism of Action

The compound's mechanism of action in biological systems likely involves:

  • Molecular Targets: Binding to specific enzymes or receptors due to its unique structure.

  • Pathways Involved: Modulating biochemical pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Core Heterocycle Substituents/Linkers Biological Activity (If Reported) Source
Target Compound 1,3,4-Thiadiazole + Pyran 2-ethylbutanamido, 4-methoxybenzoate Not explicitly reported N/A
4-(5-chloro-3-methyl-4-(((5-phenyl-1,3,4-thiadiazol-2-yl)imino)methyl)-1H-pyrazol-1-yl)benzenesulfonamide 1,3,4-Thiadiazole + Pyrazole Sulfonamide, phenyl Anti-inflammatory (in vitro assays)
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373) Isoxazole + Benzoate Phenethylthio linker, 3-methylisoxazole Not explicitly reported
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazinone + Pyrimidine Substituted phenyl, amino group Synthetic focus; no activity data

Key Observations:

Thiadiazole Derivatives: The target compound shares the 1,3,4-thiadiazole core with compounds in Table 1. However, its 2-ethylbutanamido substituent differs from the sulfonamide or imino groups in analogues like those from .

Linker Flexibility : The thioether bridge in the target compound mirrors the phenethylthio linker in I-6373 . Thioether linkages are generally more stable than oxygen-based ethers, suggesting improved metabolic resistance.

Aromatic Ester Variations : The 4-methoxybenzoate group contrasts with the ethoxy variant in a structurally similar compound (PubChem entry, 2004) . Methoxy groups typically confer stronger electron-donating effects than ethoxy, which could influence receptor binding or metabolic stability.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Properties (Comparative Analysis)

Property Target Compound I-6373 Thiadiazole-Pyrazole Sulfonamide
Molecular Weight ~520 g/mol ~370 g/mol ~450 g/mol
LogP (Predicted) ~3.8 (highly lipophilic) ~2.5 ~2.9
Hydrogen Bond Acceptors 8 6 7
Rotatable Bonds 9 7 6

Key Observations:

  • The target compound’s higher molecular weight and logP value (predicted via fragment-based methods) suggest greater lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.
  • The increased rotatable bonds (9 vs.

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex organic molecule with potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, focusing on its cytotoxic effects and other pharmacological properties.

Chemical Structure and Properties

The compound's structure includes a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-oxo-4H-pyran and 4-methoxybenzoate groups may also contribute to its pharmacological profile.

Molecular Formula

  • C : 22
  • H : 26
  • N : 4
  • O : 5
  • S : 1

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing thiadiazole structures have shown significant cytotoxic activity against various cancer cell lines, including HeLa and MCF-7. The mechanism of action is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several thiadiazole derivatives, including variations of the compound . The results indicated that derivatives with higher lipophilicity exhibited enhanced interaction with biological targets, leading to improved anticancer activity.

CompoundCell LineIC50 (μM)
6-(Thiadiazole derivative)HeLa29
Other derivativesMCF-773

The proposed mechanism involves the interaction of the compound with cellular targets that regulate cell cycle progression and apoptosis. The lipophilic nature of the thiadiazole moiety enhances membrane permeability, facilitating better cellular uptake.

Antimicrobial Activity

Thiadiazole compounds are also noted for their antimicrobial properties. Research indicates that modifications in the thiadiazole structure can lead to varying degrees of antibacterial and antifungal activities.

Example Study

A study conducted on various thiadiazole derivatives demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. The results suggested that the presence of specific functional groups significantly enhances antimicrobial activity.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves sequential functionalization of the thiadiazole and pyran rings. Key steps include:

  • Amide coupling : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine) to form the 2-ethylbutanamido-thiadiazole intermediate .
  • Thioether formation : Introducing the thiomethyl group via nucleophilic substitution between the thiadiazole intermediate and a bromomethyl-pyran precursor .
  • Esterification : Coupling the pyran-oxo intermediate with 4-methoxybenzoic acid using carbodiimide-based coupling agents (e.g., DCC/DMAP) . Optimization : Reaction temperatures (40–60°C for amidation), solvent polarity (DMF for thioether formation), and pH control (neutral for esterification) are critical for yields >75% .

Q. How can the structural integrity of this compound be confirmed?

Use a combination of spectroscopic and chromatographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the thiadiazole ring (δ 160–170 ppm for C=S), pyran carbonyl (δ 175–185 ppm), and ester linkages (δ 165–170 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~535) .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What strategies address solubility limitations in biological assays?

The compound’s low aqueous solubility (logP ~3.5) can be mitigated by:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers for in vitro studies .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the benzoate moiety to enhance hydrophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Focus on modular substitutions:

  • Thiadiazole modifications : Replace 2-ethylbutanamido with smaller (propionamido) or bulkier (aryl) groups to probe steric effects on target binding .
  • Pyran ring substitutions : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-oxo position to modulate electronic properties .
  • Benzoate variations : Test 4-methoxy vs. 4-hydroxy or 4-nitro substituents to assess hydrogen-bonding interactions . Assays : Use enzyme inhibition (IC50_{50}) and cell viability (MTT) assays to correlate structural changes with activity .

Q. How should contradictory biological data (e.g., varying IC50_{50}50​ values across studies) be resolved?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity via HPLC and elemental analysis .
  • Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HepG2 vs. MCF-7) .
  • Orthogonal assays : Confirm activity using fluorescence polarization (binding affinity) and Western blotting (target protein modulation) .

Q. What mechanistic studies elucidate its enzyme inhibition potential?

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots for enzymes like COX-2 or kinases .
  • Molecular docking : Simulate binding poses with AutoDock Vina to identify key interactions (e.g., hydrogen bonds with thiadiazole sulfur or pyran carbonyl) .
  • Mutagenesis : Engineer enzyme active-site mutants (e.g., Ser530Ala in COX-2) to validate binding residues .

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